2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Overview
Description
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a trifluoromethyl group, which is often incorporated into drug molecules to enhance their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups .
Scientific Research Applications
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can interact with various enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the cyclopropyl and ethanol groups.
5-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but not the trifluoromethyl group.
2-(1H-Pyrazol-1-yl)ethanol: Similar structure but without the trifluoromethyl and cyclopropyl groups.
Uniqueness
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is unique due to the combination of the trifluoromethyl, cyclopropyl, and ethanol groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJUANFSKOOLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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